molecular formula C14H13N3O5S B5917588 N-[3-(2-NITROBENZENESULFONAMIDO)PHENYL]ACETAMIDE

N-[3-(2-NITROBENZENESULFONAMIDO)PHENYL]ACETAMIDE

Cat. No.: B5917588
M. Wt: 335.34 g/mol
InChI Key: FQTGOHLUXCHMMS-UHFFFAOYSA-N
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Description

N-[3-(2-Nitrobenzenesulfonamido)phenyl]acetamide is a compound that belongs to the class of acetamides It is characterized by the presence of a nitrobenzenesulfonamido group attached to a phenyl ring, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-Nitrobenzenesulfonamido)phenyl]acetamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with 3-aminophenylacetamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-Nitrobenzenesulfonamido)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Reduction: The major product formed is N-[3-(2-Aminobenzenesulfonamido)phenyl]acetamide.

    Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.

Scientific Research Applications

N-[3-(2-Nitrobenzenesulfonamido)phenyl]acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-[3-(2-Nitrobenzenesulfonamido)phenyl]acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(Benzimidazol-2-ylamino)phenyl]amine
  • N-[3-(Benzoxazol-2-ylamino)phenyl]amine
  • N-[2-Hydroxy-5-nitrophenyl]acetamide

Uniqueness

N-[3-(2-Nitrobenzenesulfonamido)phenyl]acetamide is unique due to the presence of both a nitro group and a sulfonamido group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of applications and makes it a valuable compound in various fields of research.

Properties

IUPAC Name

N-[3-[(2-nitrophenyl)sulfonylamino]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5S/c1-10(18)15-11-5-4-6-12(9-11)16-23(21,22)14-8-3-2-7-13(14)17(19)20/h2-9,16H,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTGOHLUXCHMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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